Cadmium arsenide is classified as a II-V semiconductor, where cadmium (a group II element) combines with arsenic (a group V element). This compound exhibits unique electronic properties due to its narrow bandgap and high electron mobility. It is primarily studied for its potential applications in optoelectronics and quantum materials. Cadmium arsenide can exist in various crystalline forms, including stable and metastable phases, which are influenced by temperature and pressure conditions .
Cadmium arsenide adopts a tetragonal crystal structure at room temperature, transitioning to various phases at elevated temperatures. The lattice parameters have been determined through single crystal X-ray diffraction studies. Notably:
Cadmium arsenide undergoes several notable reactions:
The mechanism of action of cadmium arsenide is primarily related to its electronic structure:
Cadmium arsenide has several scientific applications:
Cadmium arsenide (Cd₃As₂) exhibits a distinctive tetragonal crystal structure classified under the I4₁/acd space group (No. 142-2). This structure features a body-centered lattice with arsenic ions arranged in a cubic close-packed configuration, while cadmium ions occupy tetrahedrally coordinated sites. Notably, the unit cell dimensions are characterized by lattice parameters a = 1.26512(3) nm and c = 2.54435(4) nm, resulting in an axial ratio c/a ≈ 2.011. This arrangement generates systematic vacancies at diagonal positions within the distorted arsenic cubes, creating a unique defect structure that significantly influences electronic properties. The tetragonal phase demonstrates structural homology with related II-V compounds like zinc phosphide (Zn₃P₂) and cadmium phosphide (Cd₃P₂), enabling continuous solid-solution formation across the Zn-Cd-P-As quaternary system [1] [6].
Table 1: Crystallographic Parameters of α-Cd₃As₂ (Tetragonal Phase)
Parameter | Value | Description |
---|---|---|
Space Group | I4₁/acd (No. 142-2) | Body-centered tetragonal symmetry |
Lattice Parameter a | 1.26512(3) nm | Basal plane dimension |
Lattice Parameter c | 2.54435(4) nm | Height dimension |
Unit Cell Volume | 3.031 nm³ | Calculated from a and c |
Atomic Coordination | Tetrahedral (Cd) | Cd ions in tetrahedral sites; As ions in cubic close-packed array |
Structural Anisotropy | Pronounced | Evidenced in reflection spectra under polarized light (E ⊥ c vs. E ∥ c) [8] |
Cadmium arsenide undergoes reversible polymorphic transitions under thermal stress, yielding four distinct phases: α (stable phase), α′, α′′, and β. These transitions occur at specific temperature thresholds and exhibit varied kinetic behaviors:
Table 2: Polymorphic Transitions in Cadmium Arsenide
Transition | Temperature | Kinetics | Structural Change |
---|---|---|---|
α → α′ | ~500 K (227°C) | Slow, intermediate phase | Tetragonal distortion |
α′ → α′′ | 742 K (469°C) | Rapid, first-order | Fourfold axis reorientation; crystal twinning |
α′′ → β | 868 K (595°C) | - | High-temperature phase formation |
β (High-Pressure) | - | Quench-stable below 150 K | Hexagonal lattice (a=4.30Å, c=6.87Å) |
Thermal decomposition of cadmium arsenide initiates between 220°C and 280°C via a nonstoichiometric vaporization pathway:
2 Cd₃As₂(s) → 6 Cd(g) + As₄(g)
This process exhibits an activation energy barrier for arsenic release, leading to irregular partial pressures during volatilization. Notably, cadmium arsenide maintains a lower vapor pressure (0.8 atm) than elemental cadmium or arsenic, allowing congruent vaporization without dissociation. Melting occurs sharply at 716°C, preceded by a solid-state phase change at 615°C [1] [6]. The compound's stability is further evidenced by its retention of stoichiometry during vapor transport and recrystallization, enabling high-purity crystal growth via liquid-encapsulated Stockbarger techniques using inert B₂O₃ layers under controlled vapor pressure [1].
While cadmium arsenide demonstrates stability in anhydrous environments, it undergoes hydrolytic degradation upon water exposure. Although direct studies on Cd₃As₂ hydrolysis are limited in the provided literature, cadmium-containing compounds universally exhibit ligand-exchange reactions with water. Dissolved organic matter (DOM) profoundly influences cadmium mobility via complexation, with binding sequences dependent on DOM composition and temperature:
This temperature-dependent reconfiguration suggests that hydrolytic degradation of cadmium arsenide likely releases Cd²⁺ ions that subsequently interact with environmental organics through dynamically sequenced coordination. Furthermore, oxidative pathways are facilitated by interactions with iron oxides. During Fe(II)-induced recrystallization of ferrihydrite (FeOOH), co-precipitated Cd²⁺ and AsO₄³⁻ ions redistribute heterogeneously. Cadmium primarily adsorbs to mineral surfaces, while arsenic incorporates into oxide structures or precipitates as ferric arsenates. This coupling retards mineral transformation rates by 40–60% and promotes secondary immobilization through adsorption onto newly formed lepidocrocite (γ-FeOOH) or hematite (α-Fe₂O₃) phases [7]. Such redox-driven redistribution mechanisms highlight the compound's susceptibility to oxidative dissolution in environmental matrices containing iron and organic ligands.
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